

# Spectroscopic Data of Isopinocarveol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isopinocarveol*

Cat. No.: *B12787810*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **isopinocarveol**, a bicyclic monoterpene of interest in various scientific and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **isopinocarveol** (C<sub>10</sub>H<sub>16</sub>O, Molar Mass: 152.23 g/mol ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity
5.25	s
4.75	s
4.1	t
2.5	m
2.3	m
2.1	m
1.9	m
1.7	s
1.3	s
0.9	s

<sup>13</sup>C NMR

Chemical Shift (ppm)
150.2
112.5
71.8
48.1
41.0
38.2
34.1
27.5
26.8
21.1

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400 (broad)	O-H stretch (alcohol)
~3080	=C-H stretch (alkene)
~2920	C-H stretch (alkane)
~1645	C=C stretch (alkene)
~1050	C-O stretch (secondary alcohol)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
152	15	[M] <sup>+</sup> (Molecular Ion)
137	30	[M - CH <sub>3</sub> ] <sup>+</sup>
119	100	[M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
93	85	[C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup>
79	60	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H and <sup>13</sup>C NMR Analysis

A solution of **isopinocarveol** is prepared by dissolving approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ , is utilized.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: A standard single-pulse experiment (zg30).
  - Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: A range of 0-12 ppm is typically sufficient.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum to single lines for each carbon.
  - Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: A range of 0-220 ppm is standard for most organic molecules.[\[1\]](#)

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR)-FTIR Analysis

Given that **isopinocarveol** is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable and convenient method for obtaining its infrared spectrum.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR crystal.
- Sample Preparation: A small drop of neat **isopinocarveol** is placed directly onto the surface of the ATR crystal.
- Data Acquisition:

- The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the analysis of volatile compounds like **isopinocarveol**, providing both separation and mass spectral data.

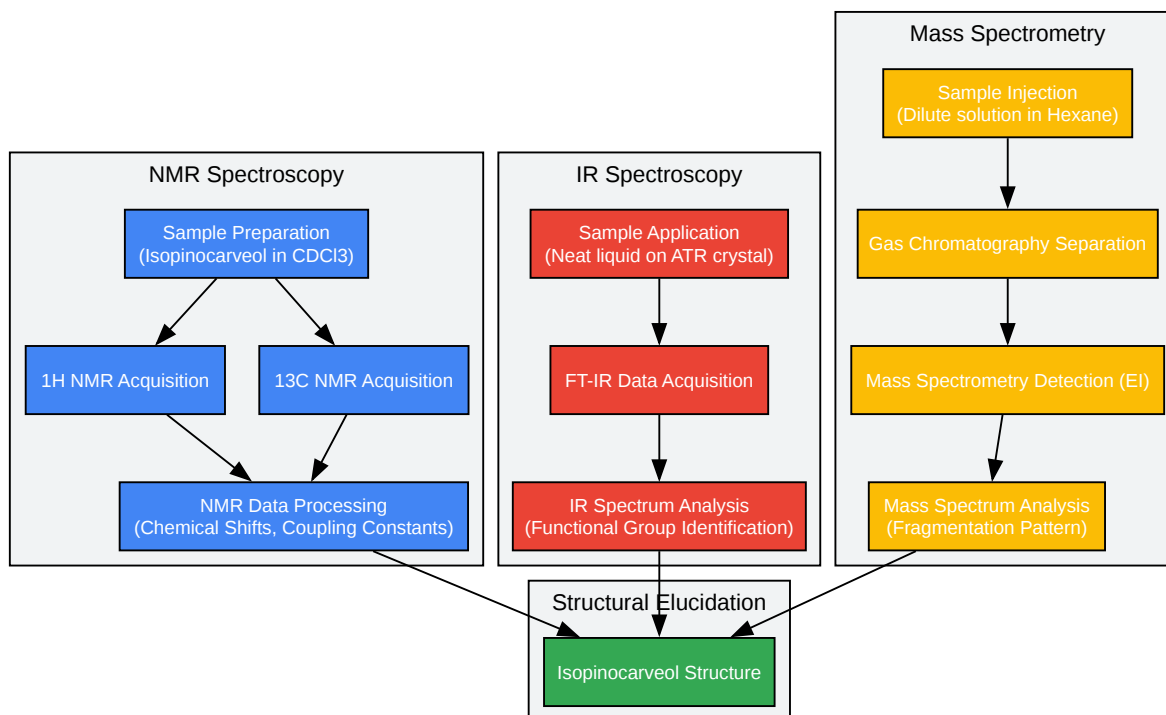
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of **isopinocarveol** (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as hexane or dichloromethane.
- GC Conditions:
  - Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness), is commonly used for terpene analysis.
  - Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to prevent column overloading. Injector temperature is set to 250 °C.
  - Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: An initial oven temperature of 60 °C is held for 2 minutes, then ramped at a rate of 5 °C/min to 240 °C, and held for 5 minutes.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.

- Mass Range: A scan range of  $m/z$  40-400 is typically used.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

## Data Interpretation and Visualization

The following diagrams, generated using the DOT language, illustrate the workflow for the spectroscopic analysis of **isopinocarveol**.

Spectroscopic Analysis Workflow for Isopinocarveol



[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

This diagram illustrates the parallel workflows for NMR, IR, and MS analysis, culminating in the structural elucidation of **isopinocarveol**. Each pathway begins with sample preparation, proceeds through data acquisition and processing, and contributes to the final structural confirmation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scielo.br [scielo.br]
- To cite this document: BenchChem. [Spectroscopic Data of Isopinocarveol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12787810#spectroscopic-data-of-isopinocarveol-nmr-ir-ms\]](https://www.benchchem.com/product/b12787810#spectroscopic-data-of-isopinocarveol-nmr-ir-ms)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)